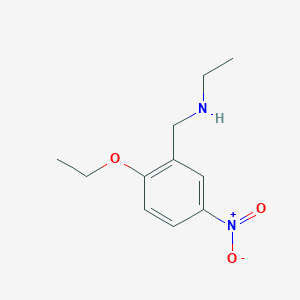

N-(2-Ethoxy-5-nitrobenzyl)-N-ethylamine

Description

Properties

Molecular Formula |

C11H16N2O3 |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

N-[(2-ethoxy-5-nitrophenyl)methyl]ethanamine |

InChI |

InChI=1S/C11H16N2O3/c1-3-12-8-9-7-10(13(14)15)5-6-11(9)16-4-2/h5-7,12H,3-4,8H2,1-2H3 |

InChI Key |

HOLZGJLCSJLGPL-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC1=C(C=CC(=C1)[N+](=O)[O-])OCC |

Origin of Product |

United States |

Preparation Methods

Methodology

The most widely reported route involves reductive amination of 2-ethoxy-5-nitrobenzaldehyde with ethylamine. This two-step process avoids harsh nitration conditions post-amination.

-

Aldehyde Synthesis :

-

Reductive Amination :

Key Data

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 2-Ethoxy-5-nitrobenzaldehyde | |

| Reducing Agent | NaBH₄ or H₂/Pd-C | |

| Reaction Time | 12–24 hours | |

| Overall Yield | 68–75% |

Nucleophilic Substitution on Halogenated Precursors

Halogenation Followed by Alkoxylation and Amination

This method prioritizes introducing the ethoxy group early to avoid nitro-group interference.

-

Chlorination :

-

Ethoxylation :

-

Amination :

Challenges

-

Competing side reactions during chlorination (e.g., dihalogenation).

-

Ethoxylation requires anhydrous conditions to prevent hydrolysis.

Nitration of Pre-formed N-Ethylbenzylamines

Direct Nitration Strategy

Introducing the nitro group after amine formation risks over-nitration or decomposition but offers regioselectivity.

Limitations

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Reductive Amination | Mild conditions, high purity | Requires aldehyde precursor | 68–75% |

| Nucleophilic Substitution | Early ethoxy introduction | Multi-step, halogen handling | 65–70% |

| Direct Nitration | Regioselective nitro placement | Low yield, side reactions | 50–60% |

Emerging Approaches and Optimizations

Catalytic Hydrogenation Improvements

Chemical Reactions Analysis

Types of Reactions: N-(2-Ethoxy-5-nitrobenzyl)-N-ethylamine undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions to form corresponding amines.

Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium ethoxide, potassium carbonate.

Major Products Formed:

Oxidation: Formation of amine derivatives.

Reduction: Formation of ethylamine derivatives.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-(2-Ethoxy-5-nitrobenzyl)-N-ethylamine has potential applications in the development of pharmacological agents due to its structural features that may influence biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound have shown significant antimicrobial properties. For instance, studies on nitro-substituted benzylamines have demonstrated their effectiveness against multi-drug resistant bacterial strains. This suggests that this compound could be explored further for its potential as an antimicrobial agent.

Anticancer Properties

Preliminary investigations into the anticancer effects of related compounds show promise. For example, some nitro-substituted compounds have been observed to induce apoptosis in cancer cell lines such as MCF-7, leading to reduced cell viability. This raises the possibility that this compound could exhibit similar anticancer activity and warrants further experimental validation .

Interaction Studies

Understanding the interaction of this compound with biological targets is crucial for elucidating its therapeutic potential.

Binding Affinity Studies

Research has suggested that the nitro group in such compounds plays a significant role in mediating interactions with proteins and enzymes. Interaction studies focusing on binding affinities with various biological targets could provide insights into its mechanism of action and therapeutic uses .

Toxicity Profiles

While exploring its therapeutic potential, it is equally important to assess the toxicity profiles of this compound. Initial assessments indicate low acute toxicity; however, comprehensive toxicological studies are necessary to evaluate chronic exposure effects and establish safety thresholds for potential therapeutic applications.

Case Studies

Several case studies highlight the practical applications and effectiveness of compounds related to this compound.

Antimicrobial Efficacy Study

In a controlled study, a nitro-substituted benzyl compound demonstrated significant antimicrobial activity against resistant strains, suggesting that this compound may possess similar properties when evaluated under comparable conditions .

Anticancer Research

A recent study examined the effects of nitro-substituted compounds on MCF-7 breast cancer cells, revealing that treatment led to increased apoptosis rates and decreased cell proliferation, indicating potential for further research into this compound's anticancer properties .

Mechanism of Action

The mechanism of action of N-(2-Ethoxy-5-nitrobenzyl)-N-ethylamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ethylamine moiety can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Ethylbis(2-chloroethyl)amine

- Structure : Contains two 2-chloroethyl groups attached to an ethylamine core.

- Function : A nitrogen mustard alkylating agent with cytotoxic properties, used in chemotherapy.

- Key Difference: Unlike N-(2-Ethoxy-5-nitrobenzyl)-N-ethylamine, this compound lacks aromatic substitution and instead features reactive chloroethyl groups, enabling DNA crosslinking.

N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)

- Structure: A dihydroquinoline derivative with ethoxycarbonyl and ethoxy substituents.

- Function : Irreversibly modifies serotonin (5-HT₂) and muscarinic receptors by binding to ligand recognition sites.

- Key Difference: EEDQ’s quinoline core and carbamate group enable covalent interactions with receptors, whereas the nitrobenzyl group in this compound may favor reversible binding or metabolic conversion (e.g., nitro reduction to amine in vivo) .

2-(2-Phenyl-1,3-dioxan-4-yl)ethylamine

- Structure : Features a phenyl-substituted dioxane ring linked to ethylamine.

- Key Difference : The ethoxy and nitro substituents in this compound may alter receptor selectivity or metabolic stability compared to the dioxane moiety in this analog .

Pharmacological Profiles

| Compound | Key Functional Groups | Biological Activity | Stability Considerations |

|---|---|---|---|

| This compound | Nitro, ethoxy, benzyl | Hypothesized receptor modulation | Nitro group may enhance stability |

| EEDQ | Ethoxycarbonyl, dihydroquinoline | Irreversible receptor inactivation | Reactive carbamate group |

| N-Ethylbis(2-chloroethyl)amine | Chloroethyl | DNA alkylation, cytotoxicity | High reactivity, short half-life |

| 2-(2-Phenyl-1,3-dioxan-4-yl)ethylamine | Dioxane, phenyl | NMDA/σ₁ receptor interaction | Metabolically stable dioxane ring |

Mechanistic and Metabolic Considerations

- Receptor Interactions : The ethoxy group in this compound may enhance lipophilicity, improving blood-brain barrier penetration compared to polar analogs like diamine derivatives in .

- Stability vs. Reactivity : Unlike nitrogen mustards () or EEDQ, the target compound’s aromatic substituents likely reduce electrophilicity, favoring stable storage but requiring enzymatic activation for efficacy .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(2-Ethoxy-5-nitrobenzyl)-N-ethylamine, and what analytical methods are used to confirm its structure?

- Synthetic Routes :

- Step 1 : Nitration of a benzyl precursor (e.g., 2-ethoxybenzyl derivatives) to introduce the nitro group at the 5-position.

- Step 2 : Coupling with ethylamine via reductive amination or nucleophilic substitution. For example, using ethylamine in the presence of a base (e.g., triethylamine) under reflux conditions .

- Characterization Methods :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and ethylamine integration.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., nitro, ethoxy) .

Q. How is the purity of this compound assessed during synthesis?

- Chromatographic Methods :

- HPLC/GC : Reverse-phase HPLC or gas chromatography with UV/Vis or MS detection to quantify impurities.

- Thin-Layer Chromatography (TLC) : Monitoring reaction progress using silica gel plates and visualizing agents (e.g., ninhydrin for amines) .

- Elemental Analysis : Combustion analysis to validate empirical formula (C, H, N, O content) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities of this compound derivatives?

- Experimental Design :

- Standardized Assays : Use uniform radioligand binding protocols (e.g., sigma or NMDA receptors) with controls like haloperidol (sigma antagonist) or MK-801 (NMDA antagonist) to minimize variability .

- Source Validation : Ensure consistent receptor sources (e.g., transfected cell lines vs. native tissues) and buffer conditions (pH, ion concentrations) .

- Data Analysis :

- Scatchard Plot Analysis : Validate binding kinetics (K, B) across studies.

- Statistical Reprodubility : Replicate experiments with independent batches of the compound to rule out synthesis-related discrepancies .

Q. What strategies optimize the compound’s stability in biological assays (e.g., enzymatic inhibition studies)?

- Stability Testing :

- pH-Dependent Degradation : Pre-incubate the compound in buffers mimicking physiological pH (6.8–7.4) and analyze degradation via LC-MS .

- Light/Temperature Sensitivity : Store solutions in amber vials at -20°C to prevent nitro group photoreduction or thermal decomposition .

- Enzyme Inhibition Protocol :

- Pre-Incubation : Mix the compound with NADH or cofactors (if applicable) to assess redox-mediated stability.

- IC Validation : Compare results across multiple enzyme batches (e.g., NAHase from Trichomonas vaginalis) to identify source-dependent variability .

Q. How can computational modeling guide the design of this compound derivatives for selective receptor targeting?

- In Silico Approaches :

- Docking Simulations : Use software like AutoDock to predict binding poses with sigma-1 receptors, focusing on nitro and ethoxy group interactions with hydrophobic pockets .

- QSAR Modeling : Corporate substituent electronic parameters (Hammett constants) to predict affinity trends for nitro-aromatic derivatives .

- Validation :

- Mutagenesis Studies : Test receptor mutants (e.g., sigma-1 Tyr-173) to confirm critical binding residues predicted by models .

Methodological Considerations

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

- Reaction Optimization :

- Catalyst Selection : Transition from batch to flow chemistry for nitro group introduction to improve yield and safety .

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective large-scale purification .

- Quality Control :

- Batch-to-Batch Consistency : Implement NMR and LC-MS tracking for intermediates to ensure reproducibility .

Q. How can researchers address discrepancies in cytotoxicity profiles of this compound across cell lines?

- Experimental Controls :

- Cell Viability Assays : Use multiple assays (MTT, ATP luminescence) to cross-validate results.

- Metabolic Profiling : Assess compound metabolism (e.g., CYP450 activity) in different cell models (hepatocytes vs. neuronal cells) .

- Mechanistic Studies :

- ROS Detection : Measure reactive oxygen species (ROS) generation to link nitro group redox activity to cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.